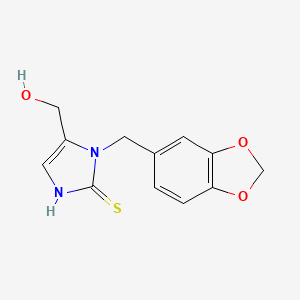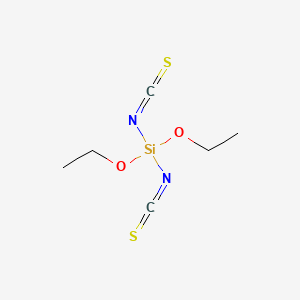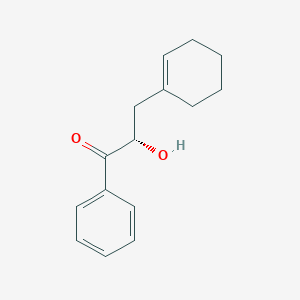
1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- is a complex organic compound with a unique structure. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by its hexahydroindene core, which is further substituted with acetic acid and dioxo groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of 1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- involves several steps, starting from readily available precursors. One common synthetic route includes the hydrogenation of indene to produce hexahydroindene, followed by the introduction of acetic acid and dioxo groups through a series of chemical reactions. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and acidic or basic conditions for the introduction of functional groups. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
化学反応の分析
1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the dioxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetic acid group can be replaced by other nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its anti-inflammatory or antimicrobial effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- can be compared with other similar compounds such as:
2,3,4,5,6,7-Hexahydro-1H-indene: This compound shares the hexahydroindene core but lacks the acetic acid and dioxo groups, making it less versatile in chemical reactions.
4,5,6,7-Tetrahydroindan: This compound has a similar structure but with fewer hydrogen atoms, resulting in different chemical properties and reactivity.
1H-2-Indenone,2,4,5,6,7,7a-hexahydro-3,7-dimethyl-4-(2-methyl-1-propen-1-yl): This compound has additional methyl and propenyl groups, which may confer different biological activities and applications.
The uniqueness of 1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- lies in its specific functional groups, which allow for a wide range of chemical reactions and applications in various fields.
特性
CAS番号 |
183479-46-1 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
2-(4-methyl-3,7-dioxo-2,4,5,6-tetrahydro-1H-inden-2-yl)acetic acid |
InChI |
InChI=1S/C12H14O4/c1-6-2-3-9(13)8-4-7(5-10(14)15)12(16)11(6)8/h6-7H,2-5H2,1H3,(H,14,15) |
InChIキー |
RSGZKMUIQLZGDD-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(=O)C2=C1C(=O)C(C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


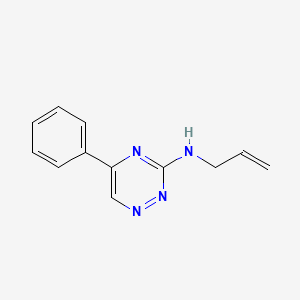
![3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14253888.png)
![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)
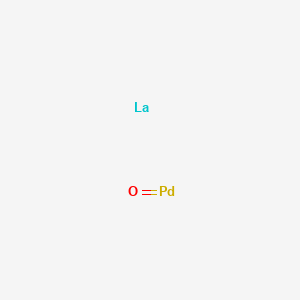
![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
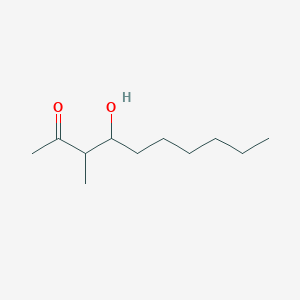
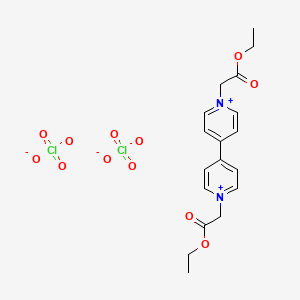
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
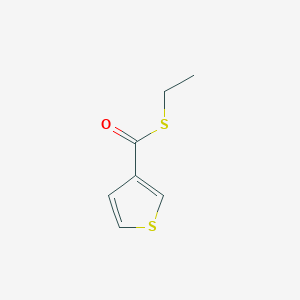
![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)
